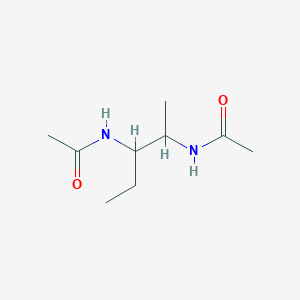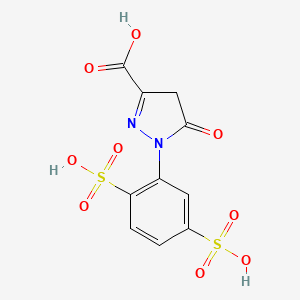
2,5-Dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylbenzene-1,4-diamine: and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are organic compounds with significant applications in various fields. 2,5-Dimethylbenzene-1,4-diamine is an aromatic amine, while 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a polyhydroxybenzene derivative. These compounds are used in the synthesis of dyes, medicines, and polymer materials, and they also serve as intermediates in organic synthesis .
Méthodes De Préparation
2,5-Dimethylbenzene-1,4-diamine: can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which undergoes dehydration and decarboxylation to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is prepared through the oxidation of 2,4,6-trihydroxybenzene. The reaction conditions include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH .
Analyse Des Réactions Chimiques
2,5-Dimethylbenzene-1,4-diamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed include nitro derivatives, sulfonic acids, and reduced amines .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: also undergoes various reactions, including:
Condensation: It can form Schiff bases with amines.
Oxidation: It can be further oxidized to form carboxylic acids.
Applications De Recherche Scientifique
2,5-Dimethylbenzene-1,4-diamine: is widely used in the synthesis of dyes, medicines, and polymer materials. It serves as a metal complexing agent and catalyst in various chemical reactions . In biology, it is used in the synthesis of bioactive compounds and pharmaceuticals.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is used in the synthesis of advanced materials, including polymers and resins. It is also employed in medicinal chemistry for the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 2,5-Dimethylbenzene-1,4-diamine involves its ability to act as a nucleophile in electrophilic aromatic substitution reactions. It forms sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the aromatic ring .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: acts as an electrophile in condensation reactions, forming Schiff bases with amines. It also participates in redox reactions, where it can be oxidized to form carboxylic acids .
Comparaison Avec Des Composés Similaires
2,5-Dimethylbenzene-1,4-diamine: is similar to other aromatic amines such as 1,4-diaminobenzene and 2,6-dimethylbenzene-1,4-diamine . its unique structure with two methyl groups at the 2 and 5 positions provides distinct reactivity and properties .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is similar to other polyhydroxybenzene derivatives such as phloroglucinol and 2,4,6-trihydroxybenzaldehyde . Its tricarbaldehyde functionality makes it unique for specific applications in material science and medicinal chemistry .
Propriétés
Formule moléculaire |
C17H18N2O6 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2,5-dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O6.C8H12N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;1-5-3-8(10)6(2)4-7(5)9/h1-3,13-15H;3-4H,9-10H2,1-2H3 |
Clé InChI |
CGFWFOFFNFRJNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)C)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



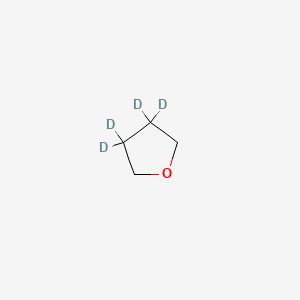
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
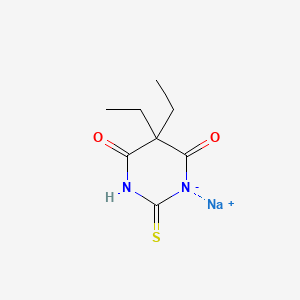
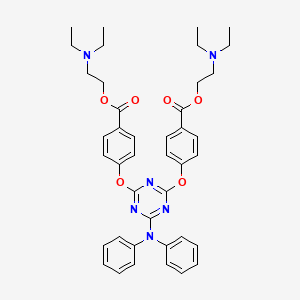
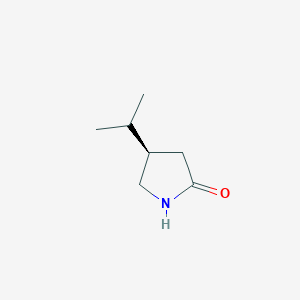
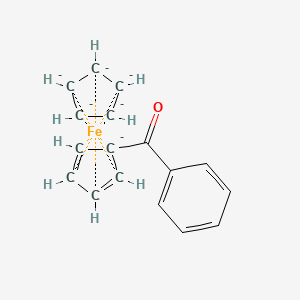

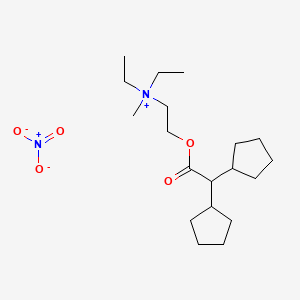
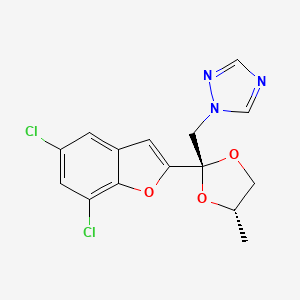
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
